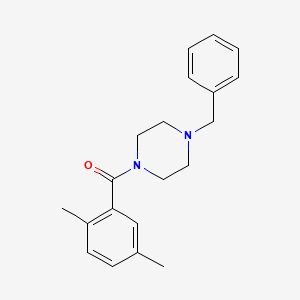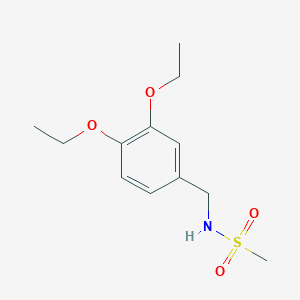![molecular formula C16H21N3O B4693330 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole](/img/structure/B4693330.png)
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole
Übersicht
Beschreibung
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole, also known as WAY-100635, is a selective serotonin receptor antagonist. It is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions.
Wirkmechanismus
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is a highly selective antagonist of the 5-HT1A serotonin receptor subtype. It binds to the receptor with high affinity and blocks the binding of serotonin, which is the endogenous ligand for the receptor. This results in a decrease in the activation of the receptor and downstream signaling pathways. The exact mechanism of action of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole are primarily related to its antagonism of the 5-HT1A serotonin receptor subtype. This receptor subtype is widely distributed in the brain and is involved in the regulation of mood, cognition, and behavior. By blocking the activation of this receptor, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole can modulate serotonin neurotransmission and affect these processes. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole has been shown to have some affinity for other serotonin receptor subtypes, although it is much less potent at these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in lab experiments is its high selectivity for the 5-HT1A serotonin receptor subtype. This allows researchers to specifically study the effects of antagonizing this receptor without affecting other serotonin receptor subtypes. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is widely available and relatively inexpensive, making it a cost-effective tool for scientific research.
One limitation of using 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in lab experiments is its relatively low potency compared to other serotonin receptor antagonists. This can make it difficult to achieve complete receptor blockade at lower concentrations, which may limit its utility in certain experiments. Additionally, the selectivity of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole for the 5-HT1A receptor subtype may not be absolute, and it may have some off-target effects at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole and its effects on serotonin receptors. One area of interest is the role of the 5-HT1A receptor subtype in depression and anxiety, and the potential therapeutic applications of 5-HT1A antagonists like 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole and its effects on downstream signaling pathways. Finally, there may be potential applications for 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in the study of other physiological and pathological conditions that involve serotonin neurotransmission.
Wissenschaftliche Forschungsanwendungen
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. It is commonly used in preclinical studies to investigate the effects of serotonin receptor antagonism on behavior, cognition, and mood. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is used in clinical studies to investigate the role of serotonin receptors in depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15/h1-2,5-6,12,17-18H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLTWNYZOFEENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B4693278.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B4693281.png)
![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)
![3-(3,4-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693309.png)


